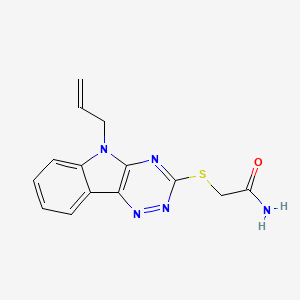
5-Ethyl-4-hydroxy-4,5-dimethyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-エチル-4-ヒドロキシ-4,5-ジメチル-3-(ピリジン-3-イルメチル)-1,3-オキサゾリジン-2-オンは、IUPAC命名法による系統名で知られる複素環式化合物です。その構造を詳しく見てみましょう。
- 基本構造は、酸素原子と窒素原子を含むオキサゾリジン-2-オン環です。
- エチル基 (C₂H₅) は 5 位に結合しています。
- ヒドロキシ基 (OH) は 4 位にあります。
- メチル基 (CH₃) は 4 位と 5 位にあります。
- ピリジン-3-イルメチル基は窒素原子に結合しています。
この化合物は、そのユニークな構造に起因する興味深い薬理学的特性を示します。
2. 製法
合成経路:
環化反応:
縮合反応:
工業生産:
- 工業生産方法は通常、最適化された条件を用いた大規模合成を含みます。
- 前駆体は市販されているか、バルクで合成されます。
- 反応は、制御された温度と圧力下で適切な溶媒中で行われます。
3. 化学反応の解析
5-エチル-4-ヒドロキシ-4,5-ジメチル-3-(ピリジン-3-イルメチル)-1,3-オキサゾリジン-2-オンは、さまざまな反応を起こす可能性があります。
酸化: ヒドロキシ基はケトンに酸化される可能性があります。
還元: オキサゾリジン-2-オン環の還元により、対応するアミンが得られます。
置換: ピリジン-3-イルメチル基は他の官能基で置換される可能性があります。
酸塩基反応: この化合物は、窒素のローンペアにより弱塩基として作用する可能性があります。
一般的な試薬と条件は、反応の種類によって異なります。
4. 科学研究における用途
医薬品化学:
生物学的研究:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
- 作用機序は、コンテキストによって異なります。
- 薬剤として使用される場合、特定の酵素を阻害したり、細胞プロセスに干渉したりする可能性があります。
- 正確な標的と経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
- 類似化合物には、他のオキサゾリジン-2-オン、ピリジン誘導体、複素環式構造が含まれます。
- 5-エチル-4-ヒドロキシ-4,5-ジメチル-3-(ピリジン-3-イルメチル)-1,3-オキサゾリジン-2-オンを際立たせているのは、官能基の組み合わせとその潜在的な生物活性です。
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
5-ethyl-4-hydroxy-4,5-dimethyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(2)13(3,17)15(11(16)18-12)9-10-6-5-7-14-8-10/h5-8,17H,4,9H2,1-3H3 |
InChIキー |
SRQRYOGXYFTKBS-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(N(C(=O)O1)CC2=CN=CC=C2)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
![2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536603.png)

![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11536619.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11536636.png)

![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11536641.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)

![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)
